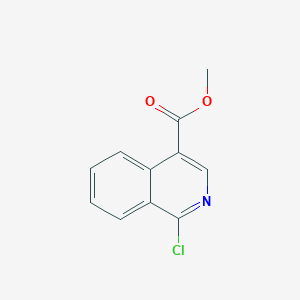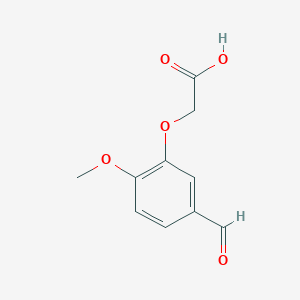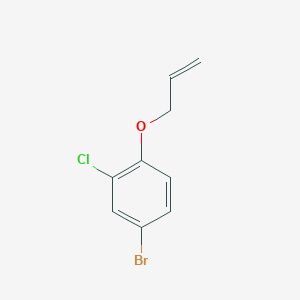
Acide 5-bromo-2-(prop-2-yn-1-yloxy)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid: is a versatile chemical compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a prop-2-yn-1-yloxy group at the 2-position on the benzoic acid ring. It is widely used in various scientific research fields due to its unique chemical properties.
Applications De Recherche Scientifique
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe for investigating biological pathways and molecular mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzoic acid.
Alkylation Reaction: The hydroxyl group at the 2-position is alkylated with propargyl bromide in the presence of a base such as potassium carbonate (KCO) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH).
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Corresponding carboxylic acids or aldehydes.
Reduction Products: Corresponding alcohols or alkanes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets, leading to inhibition or activation of specific pathways. This compound can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with an additional benzoyl group.
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: Similar structure with a naphthalene ring instead of a benzoic acid ring.
Uniqueness: 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is unique due to its specific substitution pattern and the presence of both bromine and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
5-bromo-2-prop-2-ynoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSDQLLVGLEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392308 |
Source


|
| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-25-4 |
Source


|
| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(2,4-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1335789.png)





![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
